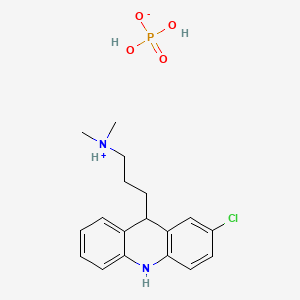

Clomacran phosphate

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : The free base exhibits signals for aromatic protons (δ 6.6–7.2 ppm), methyl groups (δ 2.2–3.0 ppm), and aliphatic chains (δ 1.2–2.5 ppm). The phosphate salt shows broadened peaks due to ionic interactions.

- ¹³C NMR : Aromatic carbons appear at δ 110–150 ppm, while the dimethylamino group resonates at δ 40–45 ppm.

Infrared (IR) Spectroscopy

Key IR absorptions include:

UV-Vis Spectroscopy

The dihydroacridine core absorbs at λₘₐₓ = 260–280 nm (π→π* transitions). Protonation of the dimethylamino group in the phosphate salt causes a hypsochromic shift of ~10 nm.

Tautomerism and Protonation State Analysis

Clomacran phosphate exhibits pH-dependent protonation:

- Dimethylamino group : pKa ≈ 10.7 (protonated at physiological pH)

- Phosphate group : pKa₁ ≈ 2.1, pKa₂ ≈ 7.2 (deprotonated above pH 5)

Figure 1: Protonation States vs. pH

Neutral pH (7.4):

[Clomacran⁺]·[H₂PO₄⁻]

Acidic pH (<2):

[Clomacran⁺]·[H₃PO₄]

Tautomerism is negligible due to the rigid acridan skeleton.

Comparative Analysis of Free Base vs. Phosphate Salt Forms

Table 2: Physicochemical Comparison

| Property | Free Base | Phosphate Salt |

|---|---|---|

| Solubility in Water | <1 mg/mL | >50 mg/mL |

| Melting Point | 160–162°C | Decomposes >200°C |

| Hygroscopicity | Low | High |

| Stability | Oxidizes in air | Stable under argon |

The phosphate salt enhances aqueous solubility through ionic interactions while introducing challenges in powder flowability due to hygroscopicity. Crystallographic differences impact formulation strategies, with the salt form requiring anti-caking agents for capsule production.

Properties

CAS No. |

22199-46-8 |

|---|---|

Molecular Formula |

C18H24ClN2O4P |

Molecular Weight |

398.8 g/mol |

IUPAC Name |

3-(2-chloro-9,10-dihydroacridin-9-yl)-N,N-dimethylpropan-1-amine;phosphoric acid |

InChI |

InChI=1S/C18H21ClN2.H3O4P/c1-21(2)11-5-7-14-15-6-3-4-8-17(15)20-18-10-9-13(19)12-16(14)18;1-5(2,3)4/h3-4,6,8-10,12,14,20H,5,7,11H2,1-2H3;(H3,1,2,3,4) |

InChI Key |

SKKDWRIEPIZVOR-UHFFFAOYSA-N |

SMILES |

C[NH+](C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl.OP(=O)(O)[O-] |

Canonical SMILES |

CN(C)CCCC1C2=CC=CC=C2NC3=C1C=C(C=C3)Cl.OP(=O)(O)O |

Related CAS |

5310-55-4 (Parent) |

Synonyms |

2-chloro-9-(3-dimethylaminopropyl)acridan clomacran clomacran phosphate clomacran phosphate (1:1) SK and F 14,336 SK and F 14336 SK and F-14336 SKF 14336 |

Origin of Product |

United States |

Preparation Methods

Phosphorylation Reaction Conditions

The phosphorylation step requires precise stoichiometric ratios to avoid over-acidification or incomplete conversion. Studies indicate that a 1:1 molar ratio of clomacran to phosphoric acid, dissolved in a polar aprotic solvent such as dimethylformamide (DMF), achieves optimal yields. The reaction is conducted at 60–70°C for 4–6 hours, with continuous stirring to ensure homogeneity. Post-reaction, the mixture is neutralized with a weak base (e.g., sodium bicarbonate) to precipitate the phosphate salt, which is then filtered and washed with cold ethanol.

Purification and Crystallization

The crude clomacran phosphate undergoes recrystallization from a mixture of ethanol and water (3:1 v/v) to remove residual solvents and unreacted starting materials. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) analyses confirm the crystalline form, which is critical for ensuring batch-to-batch consistency.

Formulation Techniques for Industrial Encapsulation

The formulation of clomacran phosphate into dosage forms requires careful selection of excipients to ensure flowability, compressibility, and stability. Wet granulation is the preferred method for improving the powder’s handling properties, particularly when using automated capsule-filling machines like the Zanasi LZ 164.

Excipient Compatibility Studies

Excipients such as lactose, magnesium stearate, and terra alba are commonly used in clomacran phosphate formulations. A study evaluating seven powder blends (Table 1) demonstrated that blends containing 35% clomacran phosphate, 62% spray-dried lactose, and 3% magnesium stearate exhibited optimal flow rates (0.85 g/sec) and minimal weight variation (±1.3 mg) during encapsulation.

Table 1: Composition and Flow Properties of Clomacran Phosphate Powder Blends

| Blend | Clomacran Phosphate (%) | Lactose (%) | Magnesium Stearate (%) | Flow Rate (g/sec) |

|---|---|---|---|---|

| 1 | 17.5 | 79.5 | 3.0 | 0.62 |

| 2 | 35.0 | 62.0 | 3.0 | 0.85 |

| 3 | 70.0 | 21.0 | 3.0 | 0.41 |

Granulation Parameters

Wet granulation using polyvinylpyrrolidone (PVP) as a binder (8–12% w/w) produces granules with uniform particle size distribution (150–250 µm). The granules are dried in a fluidized bed dryer at 40°C to a moisture content of <2%, ensuring stability during storage.

Process Optimization for Capsule Filling

The encapsulation of clomacran phosphate using automated machines necessitates strict control over powder flow properties. A linear correlation (r = 0.96) was observed between flow rates and capsule weight variation, highlighting the importance of optimizing granule morphology.

Particle Size and Morphology

Photomicrographic analysis revealed that clomacran phosphate lots with larger particle sizes (Lot D: 50–100 µm) exhibited lower weight variation (±1.1%) compared to finer particles (Lot C: 10–30 µm; ±2.8%). This is attributed to reduced interparticulate friction in coarser granules, which enhances flowability.

Machine Parameters for Zanasi LZ 164

Key machine settings include:

-

Dosator Speed : 30 cycles/minute to prevent powder bed cavitation.

-

Compression Force : 15–20 N to ensure consistent filling without granule fracture.

Analytical Characterization and Quality Control

Spectroscopic and Chromatographic Methods

-

HPLC Analysis : A reverse-phase C18 column with UV detection at 254 nm is used to quantify clomacran phosphate, achieving a retention time of 6.2 minutes and a linearity range of 10–200 µg/mL (R² = 0.999).

-

Thermal Analysis : DSC thermograms show a sharp endothermic peak at 178°C, corresponding to the melting point of the crystalline form.

Stability Testing

Accelerated stability studies (40°C/75% RH) over 6 months confirmed no significant degradation (<2% impurity formation) when stored in high-density polyethylene (HDPE) containers with desiccants.

Comparative Analysis of Preparation Methods

Table 2: Comparison of Clomacran Phosphate Preparation Techniques

Chemical Reactions Analysis

Types of Reactions

Clomacran phosphate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

Chemistry: It is used as a model compound in studies of antipsychotic drugs.

Biology: It has been studied for its effects on neurotransmitter systems.

Medicine: It was used to treat schizophrenia and other psychotic disorders.

Mechanism of Action

Clomacran phosphate exerts its effects by interacting with neurotransmitter systems in the brain. It primarily targets dopamine receptors, which are involved in the regulation of mood and behavior. By blocking these receptors, clomacran phosphate helps to alleviate symptoms of psychosis .

Comparison with Similar Compounds

Structural and Functional Comparison with Orthophosphate

Orthophosphate (PO₄³⁻), the simplest phosphate anion, serves as a foundational unit for complex phosphates. Key differences between Clomacran phosphate and orthophosphate include:

Orthophosphate’s simplicity grants it broad utility in industrial and environmental contexts, whereas Clomacran phosphate’s organic modifications likely enhance its compatibility with biological systems, making it a candidate for pharmaceutical research .

Comparison with Polyphosphates and Other Derivatives

Polyphosphates (e.g., pyrophosphate, P₂O₇⁴⁻) and organophosphates (e.g., glyphosate) provide additional context for understanding Clomacran phosphate’s uniqueness:

Clomacran phosphate’s hypothesized organic side chains may confer stability under physiological conditions, distinguishing it from inorganic polyphosphates and other agrochemical organophosphates.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of Clomacran phosphate, and how should they be validated?

- Methodology :

- Use High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities .

- Validate results via Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Elemental Analysis (EA) to verify stoichiometric ratios .

- Calculate the 95% confidence interval for replicate measurements to assess precision .

- Key Challenge : Distinguishing between residual solvents and degradation products requires optimized chromatographic conditions (e.g., gradient elution).

Q. How can researchers establish a reproducible synthesis protocol for Clomacran phosphate?

- Methodology :

- Document reaction parameters (temperature, solvent ratios, catalyst concentration) in the Experimental Section , adhering to journal guidelines for clarity .

- Include Supporting Information for non-critical steps (e.g., intermediate purification) to avoid cluttering the main manuscript .

- Cross-reference protocols with class-specific organophosphate synthesis literature to identify potential pitfalls (e.g., hydrolysis sensitivity) .

Advanced Research Questions

Q. How should researchers address contradictory data on Clomacran phosphate’s pharmacokinetic properties across studies?

- Methodology :

- Conduct a systematic review using Cochrane criteria: aggregate data from diverse sources, apply statistical tests (e.g., meta-analysis), and assess bias via funnel plots .

- Use error propagation analysis for concentration-dependent variables (e.g., bioavailability) to quantify uncertainty .

- Explore molecular dynamics simulations to model interactions affecting absorption variability .

- Key Insight : Contradictions may arise from differences in assay matrices (e.g., plasma vs. buffer) or species-specific metabolic pathways.

Q. What strategies are effective for integrating Clomacran phosphate’s in vitro findings with in vivo toxicological outcomes?

- Methodology :

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro cytotoxicity data to organ-level effects .

- Validate models using dose-response datasets from animal studies, ensuring alignment with ethical guidelines for minimal sample sizes .

- Incorporate class-level organophosphate data to fill gaps in mechanistic understanding, explicitly stating extrapolation limitations .

Methodological Frameworks

Q. How can researchers design a hypothesis-driven study to investigate Clomacran phosphate’s mechanism of action?

- Framework :

- Formulate questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

- Example: “Does Clomacran phosphate inhibit Enzyme X via competitive binding, and how does this vary with pH?”

- Use PICO (Population, Intervention, Comparison, Outcome) to structure experimental groups (e.g., wild-type vs. enzyme-knockout models) .

Q. What statistical approaches are suitable for analyzing dose-dependent effects in Clomacran phosphate studies?

- Approach :

- Apply non-linear regression (e.g., Hill equation) to model dose-response curves .

- Use ANOVA with post-hoc Tukey tests for multi-group comparisons, reporting effect sizes and confidence intervals .

- Address outliers via Grubbs’ test or robust statistical methods to avoid data exclusion bias .

Data Synthesis and Reporting

Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for Clomacran phosphate in publications?

- Guidelines :

- Include raw spectral data in Supporting Information, annotated with acquisition parameters (e.g., solvent, temperature) .

- Discuss potential causes (e.g., tautomerism, solvent polarity) in the Results section, avoiding speculative claims .

Q. What steps ensure ethical reporting of Clomacran phosphate’s adverse effects in preclinical studies?

- Protocol :

- Follow ARRIVE guidelines for animal studies: detail sample sizes, randomization, and blinding procedures .

- Disclose conflicts of interest and funding sources in the Acknowledgments section .

Comparative Analysis Table

| Parameter | Analytical Method | Key Metric | Validation Step |

|---|---|---|---|

| Purity | HPLC-UV | Peak area ratio | Spike recovery (98–102%) |

| Structure | NMR | Chemical shift consistency | Compare with reference spectra |

| Stoichiometry | Elemental Analysis | % C, H, N deviation ≤ 0.3% | Replicate analyses (n=5) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.